5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
The compound 5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic molecule. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound’s unique structure, featuring fused triazole and pyrimidine rings, makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the condensation of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods
For industrial-scale production, the synthesis might involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a sustainable and cost-effective method .
Chemical Reactions Analysis
Types of Reactions
5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Diethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exhibits unique structural features that enhance its biological activity. The presence of the octahydropyrrolo[3,4-c]pyrrole moiety provides additional binding interactions, making it a more potent inhibitor of certain enzymes .
Properties
IUPAC Name |
5-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-7-8(2)17-14-15-6-16-20(14)11(7)19-4-9-10(5-19)13(22)18(3)12(9)21/h6,9-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFJNVGGWZOHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4C(C3)C(=O)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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